S-40503

概要

説明

準備方法

S-40503の合成経路と反応条件は、公開されている情報源では十分に文書化されていません。 この化合物が非ステロイド性選択的アンドロゲン受容体モジュレーターであることが知られているため、その合成には、特定の官能基を持つ複雑な有機分子の作成が含まれることを示唆しています . This compoundの工業的製造方法には、キノリン部分の形成やジメチルアミノ基とニトロ基の付加を含む、多段階の有機合成プロセスが用いられる可能性があります .

化学反応解析

This compoundは、類似の官能基を持つ有機化合物に典型的な様々な化学反応を受けます。 これらの反応には以下が含まれます。

酸化: This compound中のニトロ基は、特定の条件下でアミノ基を形成するために還元を受けることができます.

還元: この化合物は、異なる誘導体を形成するために還元される可能性があり、その生物学的活性を変化させる可能性があります.

これらの反応で使用される一般的な試薬と条件には、還元反応にはパラジウム触媒を使用した水素ガスなどの還元剤、置換反応には求核剤などがあります . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なりますが、一般的には官能基が修飾された誘導体を含みます .

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野で、特にいくつかの科学研究の応用があります。

化学: This compoundは、同様の骨アナボリック効果を持つが、インビボ半減期が長く、バイオアベイラビリティが高い、新しい誘導体の開発のためのリード化合物として役立ちます.

生物学: この化合物は、骨組織におけるアンドロゲン受容体の選択的な活性化を研究するために使用され、組織特異的なアナボリック効果に関する洞察を提供します.

医学: This compoundは、男性化効果を引き起こすことなく、骨密度と生体力学的強度を高めることで、骨粗鬆症の治療に役立つ可能性について研究されています.

産業: この化合物の選択的アンドロゲン受容体モジュレーション特性により、従来のアナボリックステロイドよりも副作用が少ない、パフォーマンス向上薬の開発候補となっています.

化学反応の分析

S-40503 undergoes various chemical reactions typical of organic compounds with similar functional groups. These reactions include:

Oxidation: The nitro group in this compound can undergo reduction to form an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various analogs.

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups .

科学的研究の応用

Key Mechanisms Include:

- Selective Binding : High affinity for androgen receptors with minimal interaction with other steroid receptors.

- Bone Anabolic Activity : Enhances bone mineral density and biomechanical strength, particularly in models of osteoporosis.

- Reduced Side Effects : Unlike testosterone, it does not lead to prostate enlargement or other virilizing effects.

Bone Health and Osteoporosis

Research has demonstrated that S-40503 effectively increases bone mineral density (BMD) and biomechanical strength in various animal models. Notably, studies have shown:

- In Orchiectomized Rats : Administration of this compound resulted in significant increases in BMD comparable to 5alpha-dihydrotestosterone (DHT), but without the accompanying increase in prostate weight typically observed with DHT treatment .

- In Ovariectomized Rats : The compound significantly improved BMD and biomechanical properties of femoral cortical bone over a two-month treatment period .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound in preclinical settings:

These findings indicate that this compound could potentially serve as a therapeutic option for osteoporosis, particularly for populations at risk of side effects from traditional androgen therapies.

Potential Research Areas:

- Long-term Safety Studies : Assessing the chronic effects of this compound on bone health and systemic physiology.

- Human Clinical Trials : Investigating its effectiveness and safety profile in diverse populations, especially postmenopausal women.

- Comparative Studies : Evaluating this compound against existing osteoporosis treatments to establish its relative efficacy.

作用機序

類似化合物との比較

S-40503は、骨組織に対する高い機能的選択性と、筋肉量と前立腺への最小限の影響により、選択的アンドロゲン受容体モジュレーターの中でユニークな存在です . 類似の化合物には以下が含まれます。

オスタリン(MK-2866): 筋肉と骨にアナボリック効果をもたらす別の選択的アンドロゲン受容体モジュレーターですが、より広い組織選択性プロファイルを持っています.

リガンドロール(LGD-4033): 筋肉と骨に強力なアナボリック効果をもたらす選択的アンドロゲン受容体モジュレーターですが、前立腺への副作用のリスクが高くなります.

RAD140(テストロン): 筋肉と骨に強いアナボリック効果をもたらす選択的アンドロゲン受容体モジュレーターですが、this compoundと比較して骨組織に対する選択性が低くなります.

This compoundの骨組織に対する独自の選択性により、他の選択的アンドロゲン受容体モジュレーターに伴う副作用なしに、骨粗鬆症の治療に有望な候補となっています .

生物活性

S-40503 is a novel nonsteroidal selective androgen receptor modulator (SARM) that has garnered attention for its potential anabolic effects on bone and muscle tissue while minimizing adverse effects typically associated with androgenic compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and implications for therapeutic use.

This compound acts primarily by binding to androgen receptors (AR) with high affinity, promoting tissue-selective activation of androgenic signaling pathways. Unlike traditional anabolic-androgenic steroids (AAS), this compound exhibits a unique profile that allows for anabolic effects on bone without significantly affecting prostate weight or causing virilization. This selectivity is crucial for developing safer therapeutic agents, particularly for conditions like osteoporosis.

Bone Anabolic Effects

Research has demonstrated that this compound significantly enhances bone mineral density (BMD) and biomechanical strength in various animal models. Key findings include:

- Orchiectomized Rats : In a study involving orchiectomized (ORX) rats treated with this compound for four weeks, the compound increased BMD of the femur and muscle weight comparable to 5alpha-dihydrotestosterone (DHT), a potent androgen. Notably, prostate weight remained unchanged, indicating reduced virilizing effects .

- Ovariectomized Rats : In ovariectomized (OVX) rats treated for two months, this compound significantly improved BMD and cortical bone strength. The increase in periosteal mineral apposition rate suggested direct stimulation of bone formation rather than muscle mass enhancement .

Comparative Analysis

A comparative analysis of the anabolic effects of this compound versus traditional AAS is summarized in Table 1:

| Compound | Model | BMD Increase | Prostate Weight Change | Muscle Weight Change |

|---|---|---|---|---|

| This compound | ORX Rats | Significant | No Change | Significant |

| DHT | ORX Rats | Significant | Increased | Significant |

| This compound | OVX Rats | Significant | N/A | N/A |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound, reinforcing its potential as a therapeutic agent:

- Bone Health : One pivotal study highlighted that this compound not only prevented bone loss in OVX rats but also promoted new bone formation, making it a candidate for osteoporosis treatment .

- Muscle Preservation : Another investigation indicated that this compound could preserve muscle mass during periods of immobilization without the typical side effects associated with AAS use, such as prostate enlargement .

- Safety Profile : The safety profile of this compound appears favorable compared to traditional AAS, as it does not exhibit significant adverse effects on sex accessory tissues or cause excessive virilization in male models .

特性

CAS番号 |

404920-28-1 |

|---|---|

分子式 |

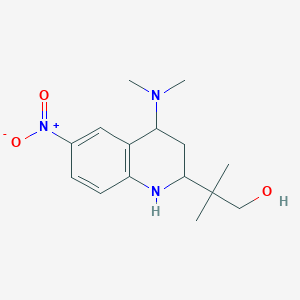

C15H23N3O3 |

分子量 |

293.36 g/mol |

IUPAC名 |

2-[(2S,4S)-4-(dimethylamino)-6-nitro-1,2,3,4-tetrahydroquinolin-2-yl]-2-methylpropan-1-ol |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,9-19)14-8-13(17(3)4)11-7-10(18(20)21)5-6-12(11)16-14/h5-7,13-14,16,19H,8-9H2,1-4H3/t13-,14-/m0/s1 |

InChIキー |

YNYAUBNZRZVNLX-KBPBESRZSA-N |

SMILES |

CC(C)(CO)C1CC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C |

異性体SMILES |

CC(C)(CO)[C@@H]1C[C@@H](C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C |

正規SMILES |

CC(C)(CO)C1CC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

S 40503 S-40503 S40503 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。